molecular formula C20H26N2O2 B5527079 [4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

Cat. No.: B5527079
M. Wt: 326.4 g/mol
InChI Key: RJOINUUKWGICCN-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[322]nonan-6-yl]methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can be achieved through a multi-step process involving the following key steps:

    Formation of the phenylacetylene derivative: This can be achieved by reacting 4-bromoacetophenone with a suitable alkyne under Sonogashira coupling conditions.

    Hydroxylation: The alkyne group can be hydroxylated using a suitable oxidizing agent such as osmium tetroxide.

    Formation of the diazabicyclo[3.2.2]nonane ring: This can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Coupling of the two fragments: The final step involves coupling the phenylacetylene derivative with the diazabicyclo[3.2.2]nonane derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative reagents to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, osmium tetroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone: Unique due to the presence of both a phenylacetylene and a diazabicyclo[3.2.2]nonane ring.

    This compound: Similar structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-20(2,24)11-10-15-4-7-17(8-5-15)19(23)22-13-16-6-9-18(22)14-21(3)12-16/h4-5,7-8,16,18,24H,6,9,12-14H2,1-3H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOINUUKWGICCN-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CC3CCC2CN(C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.